(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane
Overview
Description
®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is an organic compound known for its unique structure and reactivity It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and a benzyloxymethyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, acetone, and formaldehyde.
Formation of the Dioxolane Ring: The key step involves the formation of the dioxolane ring. This is achieved by reacting benzyl alcohol with acetone in the presence of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Introduction of the Benzyloxymethyl Group: The benzyloxymethyl group is introduced by reacting the dioxolane intermediate with benzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the dioxolane ring into diols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzyloxymethyl group can undergo nucleophilic substitution reactions. For instance, reacting with nucleophiles such as amines or thiols can replace the benzyloxymethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Diols.
Substitution: Compounds with new functional groups replacing the benzyloxymethyl group.
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biology, particularly in the synthesis of biologically active molecules. Its ability to undergo various chemical transformations makes it a useful building block in the design of pharmaceuticals and other bioactive compounds.
Medicine
In medicine, ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane can be used in the synthesis of drug candidates
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of polymers, resins, and other materials highlights its versatility and importance in industrial applications.
Mechanism of Action
The mechanism of action of ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and the benzyloxymethyl group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of existing ones.
Comparison with Similar Compounds
Similar Compounds
®-4-Methoxymethyl-2,2-dimethyl-1,3-dioxolane: Similar structure but with a methoxymethyl group instead of a benzyloxymethyl group.
®-4-Ethoxymethyl-2,2-dimethyl-1,3-dioxolane: Similar structure but with an ethoxymethyl group.
®-4-Butoxymethyl-2,2-dimethyl-1,3-dioxolane: Similar structure but with a butoxymethyl group.
Uniqueness
®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is unique due to the presence of the benzyloxymethyl group, which imparts distinct reactivity and properties compared to its analogs. The benzyl group can participate in additional reactions, such as hydrogenation or deprotection, providing further versatility in synthetic applications.
Properties
IUPAC Name |
(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFDSKSLTCMIPB-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H](O1)COCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931897 | |
Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14347-83-2 | |
Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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